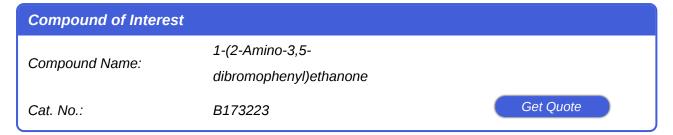


# An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **1-(2-Amino-3,5-dibromophenyl)ethanone**, a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science.

# **Molecular Structure and Properties**

**1-(2-Amino-3,5-dibromophenyl)ethanone**, also known as 2'-Amino-3',5'-dibromoacetophenone, is a derivative of 2'-aminoacetophenone containing two bromine substituents on the phenyl ring. The presence of the amino and acetyl groups, along with the bromine atoms, imparts specific chemical reactivity and physical properties to the molecule.

Chemical Structure:

Table 1: Physicochemical Properties



Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Br <sub>2</sub> NO	[1]
Molecular Weight	292.958 g/mol	[1]
CAS Number	13445-89-1	
Melting Point	397–399 K (124-126 °C)	[2]
Appearance	Pale yellow tablets	[2]
Purity	98%	[1]
InChI Key	QCVGGZUOSYNQKB- UHFFFAOYSA-N	[1]

# **Synthesis**

A documented method for the synthesis of **1-(2-Amino-3,5-dibromophenyl)ethanone** involves the bromination of 2'-aminoacetophenone.[2][3]

# Experimental Protocol: Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone[2][3]

#### Materials:

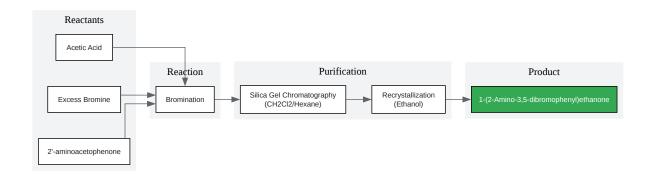
- 2'-aminoacetophenone
- Bromine
- Acetic acid
- Silica gel for chromatography
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Hexane
- Ethanol (EtOH)



#### Procedure:

- Dissolve 2'-aminoacetophenone in acetic acid.
- Add excess bromine to the solution.
- The reaction mixture is stirred, leading to the formation of the dibrominated product.
- The crude product is purified by chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
- Recrystallization from ethanol yields pure 2'-amino-3',5'-dibromoacetophenone as pale yellow tablets.[2]

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **1-(2-Amino-3,5-dibromophenyl)ethanone**.

## **Spectroscopic Data**



The structural characterization of **1-(2-Amino-3,5-dibromophenyl)ethanone** is supported by various spectroscopic techniques.

## <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
7.76	d, J = 2.2 Hz	1H	H-6'	[2]
7.64	d, J = 2.2 Hz	1H	H-4'	[2]
6.88	bs	2H	NH <sub>2</sub>	[2]
2.55	S	3H	Acetyl (CH₃)	[2]

Solvent: CDCl3, Frequency: 200 MHz[2] d: doublet, s: singlet, bs: broad singlet

## **Crystallographic Data**

Single-crystal X-ray diffraction analysis has been performed on **1-(2-Amino-3,5-dibromophenyl)ethanone**, providing precise information about its solid-state conformation.[2] [3] The molecule crystallizes in the monoclinic space group P2<sub>1</sub>/c.[2] The conformation of the molecule shows the carbonyl group directed towards the amino group, which maximizes intramolecular hydrogen bonding.[2][3]

Table 3: Crystal Structure Data



Parameter	Value	Reference
Crystal System	Monoclinic	[2]
Space Group	P21/c	[2]
a (Å)	9.147 (6)	[2]
b (Å)	10.138 (7)	[2]
c (Å)	9.699 (8)	[2]
β (°)	92.02 (4)	[2]
V (ų)	898.9 (11)	[2]
Z	4	[2]

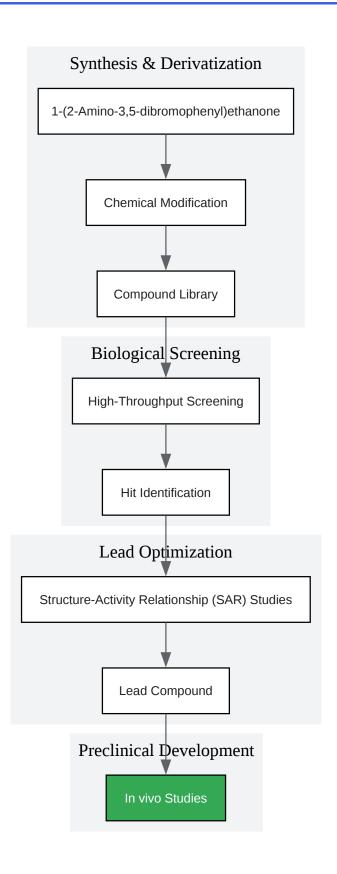
## **Potential Applications in Drug Development**

While specific biological activities for **1-(2-Amino-3,5-dibromophenyl)ethanone** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Halogenated aromatic ketones are important intermediates in the synthesis of pharmaceuticals. The amino and ketone functionalities serve as handles for further chemical modifications to generate a library of derivatives for drug discovery screening.

The related compound, 2-amino-3,5-dibromobenzaldehyde, is a known human metabolite of ambroxol, a mucolytic agent.[4] This suggests that the aminodibromophenyl moiety can be processed by metabolic pathways.

Potential Research Workflow for Drug Discovery:





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Caption: A potential workflow for utilizing the core molecule in drug discovery.



### Conclusion

**1-(2-Amino-3,5-dibromophenyl)ethanone** is a well-characterized compound with a straightforward synthetic route. The available spectroscopic and crystallographic data provide a solid foundation for its identification and further chemical manipulation. While its biological profile remains to be fully elucidated, its structural features make it an interesting starting point for the synthesis of novel compounds with potential therapeutic applications. This guide serves as a valuable resource for researchers interested in exploring the chemistry and potential of this versatile molecule.

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